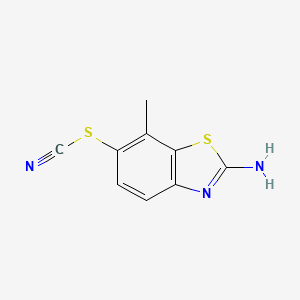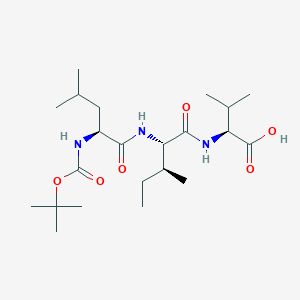![molecular formula C8H17BrN2 B12569306 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 202256-55-1](/img/structure/B12569306.png)
1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis and catalysis. It is commonly used in various chemical reactions due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with ethyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures. The reaction proceeds as follows:
1,4-Diazabicyclo[2.2.2]octane+Ethyl bromide→1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as hydroxide ions, alkoxides, and amines to form substituted products. The reaction is typically carried out in polar solvents at elevated temperatures.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted quaternary ammonium salts.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Applications De Recherche Scientifique
1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of heterocyclic compounds and as a phase-transfer catalyst.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its role as a nucleophilic catalyst. The compound’s nitrogen atoms possess lone pairs of electrons, which can readily participate in nucleophilic attacks on electrophilic centers. This property makes it an effective catalyst in various organic reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the ethyl group, is also a strong nucleophilic catalyst.
Quinuclidine: A bicyclic amine with a similar structure but with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another bicyclic amine with similar nucleophilic properties.
Uniqueness: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to its parent compound. The presence of the ethyl group also increases its solubility in organic solvents, making it more versatile in various chemical reactions.
Propriétés
Numéro CAS |
202256-55-1 |
|---|---|
Formule moléculaire |
C8H17BrN2 |
Poids moléculaire |
221.14 g/mol |
Nom IUPAC |
1-ethyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C8H17N2.BrH/c1-2-10-6-3-9(4-7-10)5-8-10;/h2-8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
IDTCIGXPHCJHHT-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]12CCN(CC1)CC2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


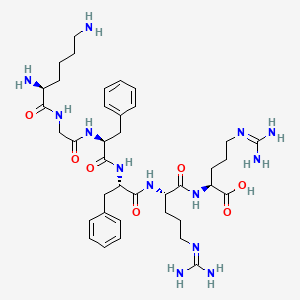
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
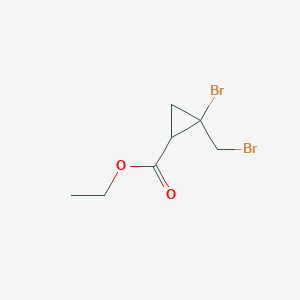


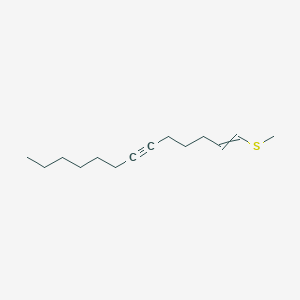
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)

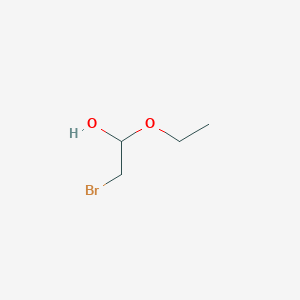
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)

